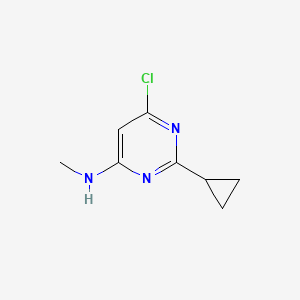

6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine

Description

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a chlorine atom at position 6, and an N-methylamine group at position 4. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the chloro and methylamine groups influence electronic properties and target binding .

Properties

IUPAC Name |

6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-10-7-4-6(9)11-8(12-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUGPNGVGSRJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, which are primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14ClN3

- CAS Number : 1111849-46-7

The presence of a chloro group and a cyclopropyl moiety in its structure is believed to influence its biological activity significantly.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes.

- Receptor Interaction : It may interact with specific receptors, modulating their activity and leading to various physiological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Its mechanism appears to involve:

- Alkylation of DNA : Similar to other pyrimidine derivatives, it may induce DNA damage through alkylation, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : In studies involving various cancer cell lines, the compound demonstrated significant antiproliferative effects at concentrations lower than 10 μM. Specifically, it inhibited HeLa cells effectively, showcasing its potential as a chemotherapeutic agent .

- Structure-Activity Relationship (SAR) : Investigations into the SAR have indicated that modifications to the chloro and cyclopropyl groups can enhance anticancer activity. For instance, increasing chlorine content has been associated with improved antiproliferative effects .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound:

- COX Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Preliminary results suggest that it effectively suppresses COX-2 activity, similar to established anti-inflammatory drugs like celecoxib .

Summary of Biological Activities

Comparison with Similar Compounds

Substituent Variations and Pharmacological Implications

Key Observations :

Pharmacological Screening Data

- Methionine Aminopeptidase Inhibition: Compound 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine () shows inhibitory activity against Methionine aminopeptidase 1/2, a target for anticancer agents. The phenethyl group likely enhances hydrophobic interactions with the enzyme’s active site .

Preparation Methods

Starting Materials and Key Intermediates

- 2-Cyclopropyl-4,6-dichloropyrimidine is a common precursor, providing the pyrimidine core with reactive chlorines at positions 4 and 6.

- Methylamine acts as the nucleophile to substitute chlorine at position 4, forming the N-methylamino group.

- Bases such as sodium hydroxide or organic bases are used to promote substitution reactions.

Reaction Conditions

- The substitution typically occurs in polar solvents such as alcohols (methanol preferred), ketones (acetone), or nitriles.

- Temperature control is critical, with reaction temperatures ranging from ambient (25°C) to reflux temperatures (50–130°C), depending on the solvent and reaction step.

- Reaction times vary but typically range from a few hours to overnight to ensure complete substitution.

Typical Synthetic Procedure

- Nucleophilic Substitution:

- Dissolve 2-cyclopropyl-4,6-dichloropyrimidine in a suitable solvent (e.g., methanol).

- Add methylamine solution along with a base such as sodium hydroxide.

- Stir the reaction mixture at 40–65°C for 3–6 hours to allow substitution at position 4.

- Isolation:

- Remove solvent by filtration, distillation, or decantation.

- Purify the crude product by recrystallization using solvents like acetone or methanol.

- Drying and Crystallization:

- Dry the purified compound under vacuum or at controlled temperature to obtain anhydrous crystalline 6-chloro-2-cyclopropyl-N-methylpyrimidin-4-amine.

- Optionally, add water to induce crystallization and cool the mixture to enhance purity.

Advanced Techniques

- Continuous flow reactors and automated systems are employed in industrial settings for consistent quality and scalability.

- Microwave-assisted synthesis has been reported for related pyrimidine derivatives to reduce reaction time and improve yields.

- Use of organic bases such as diisopropylethylamine (DiPEA) can enhance reaction efficiency.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-cyclopropyl-4,6-dichloropyrimidine + methylamine + base | Methanol, acetone, or nitriles | 40–65 | 3–6 hours | Base: NaOH or organic base |

| Isolation | Filtration, distillation, or decantation | — | Ambient | — | Removal of solvent |

| Purification | Recrystallization | Methanol, acetone | Ambient to reflux | Several hours | To obtain pure crystalline form |

| Drying | Vacuum drying or controlled temperature drying | — | 25–120 | Overnight | To obtain anhydrous crystalline solid |

Research Findings and Optimization

- Studies indicate that the choice of solvent and temperature significantly affects the yield and purity of the final compound.

- Methanol is preferred for substitution due to its polarity and ability to dissolve reactants.

- Temperatures between 50–65°C optimize substitution without causing decomposition.

- Use of organic bases such as diisopropylethylamine can improve reaction rates and selectivity.

- Industrial scale syntheses favor continuous flow techniques to maintain reaction control and reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.